4-Methyl-1H-benzo[d]imidazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10) |
InChI Key |
HJXHUPDINDDFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)O |
Origin of Product |
United States |
Overview of 4 Methyl 1h Benzo D Imidazol 5 Ol Within the Benzimidazole Scaffold
Contextual Significance of Benzimidazole (B57391) Derivatives in Chemical Research
Benzimidazole, a bicyclic heterocyclic aromatic compound, is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. rsc.orgrsc.orgresearchgate.net This structural motif is of paramount importance in medicinal chemistry and drug discovery due to the wide range of pharmacological activities exhibited by its derivatives. nih.gov The versatility of the benzimidazole nucleus allows for substitutions at various positions, which has been a key strategy in the development of novel therapeutic agents. nih.govmdpi.com
The applications of benzimidazole derivatives are extensive, encompassing roles as antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive agents. rsc.orgrsc.org A significant number of commercially available drugs feature the benzimidazole skeleton. rsc.orgrsc.org For instance, certain benzimidazole derivatives function as fungicides by selectively binding to and depolymerizing fungal tubulin. wikipedia.org Others, such as albendazole (B1665689) and mebendazole, are used as anthelmintic drugs that target the tubulin of parasitic nematodes. wikipedia.org The ability of the benzimidazole core to serve as a stable platform has made it an indispensable anchor in the quest for new and effective chemical entities. nih.gov
Structural Classification and Nomenclature of 4-Methyl-1H-benzo[d]imidazol-5-ol
The compound this compound belongs to the class of organic compounds known as benzimidazoles. drugbank.com This classification is defined by the presence of a benzene ring fused to an imidazole ring. drugbank.com The systematic name, this compound, provides a precise description of its molecular architecture.
Benzimidazole : Indicates the core bicyclic structure composed of a fused benzene and imidazole ring. rsc.org The "[d]" in benzo[d]imidazole specifies the fusion of the benzene ring to the 4 and 5 positions of the imidazole ring. rsc.org
4-Methyl : A methyl group (-CH3) is attached to the 4th position of the benzimidazole ring system.
5-ol : A hydroxyl group (-OH) is attached to the 5th position of the benzimidazole ring system.
1H : This part of the name indicates that the nitrogen atom at position 1 of the imidazole ring bears a hydrogen atom.
The structure-activity relationship (SAR) studies of benzimidazole derivatives reveal that substitutions at various positions on the benzimidazole nucleus, including N1, C2, C5, and C6, significantly influence their biological activities. mdpi.com The specific placement of the methyl and hydroxyl groups in this compound is therefore expected to confer distinct chemical properties and potential reactivity.
Below is a table detailing the structural features of this compound.
| Feature | Description |
| Core Scaffold | Benzimidazole |
| Substituent at C4 | Methyl (-CH3) |
| Substituent at C5 | Hydroxyl (-OH) |
| Position of Imidazole Hydrogen | N1 |
Historical Development and Emerging Research Trends for Benzimidazole-Based Systems
The first synthesis of a benzimidazole ring system was reported in 1872 by Hoebrecker. researchgate.net A significant milestone in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole (B1208971) moiety is a fundamental component of the chemical structure of vitamin B12. researchgate.net The initial synthesis of the parent benzimidazole compound involved the condensation of o-phenylenediamine (B120857) with formic acid. wikipedia.orgwisdomlib.org Over the years, numerous methods have been developed for the synthesis of benzimidazole derivatives, often involving the condensation of 1,2-benzenediamine with aldehydes or carboxylic acids under various reaction conditions. rsc.orgnih.gov
Current research in benzimidazole chemistry is focused on several key areas. One prominent trend is the development of more environmentally friendly and efficient synthetic methods. researchgate.net This includes the use of green chemistry principles such as microwave-assisted synthesis, ultrasound, and photochemical reactions to reduce waste and energy consumption. researchgate.netmdpi.com
Another major area of focus is the continued exploration of the pharmacological potential of novel benzimidazole derivatives. Researchers are actively designing and synthesizing new compounds with the aim of discovering agents with improved efficacy and selectivity for a wide range of biological targets. nih.govnih.gov For example, recent studies have investigated new benzimidazole derivatives as potential anticancer agents targeting enzymes like topoisomerase I. nih.gov The development of benzimidazole-based compounds as inhibitors for specific kinases, such as V600E-mutated BRAF, is also an active area of research in cancer therapy. nih.gov
The versatility of the benzimidazole scaffold ensures its continued relevance in modern chemical research, with ongoing efforts to expand its synthetic accessibility and explore its diverse applications.
Synthetic Methodologies for 4 Methyl 1h Benzo D Imidazol 5 Ol and Its Analogs
Classical Synthetic Approaches for Benzimidazole (B57391) Ring Systems
Traditional methods for constructing the benzimidazole core have been well-established for decades and typically involve the cyclization of ortho-substituted benzene (B151609) derivatives.
Reduction-Cyclization Strategies (e.g., from o-nitroanilines)
A common and historical route to benzimidazoles involves the reduction of an o-nitroaniline derivative, followed by cyclization. rsc.orgsphinxsai.com The first synthesis of a benzimidazole, specifically 2,5- or 2,6-dimethylbenzimidazole, was achieved in 1872 by Hoebrecker through the reduction of 2-nitro-4-methyl acetanilide. sphinxsai.com
This strategy can be performed in a one-pot reaction. For instance, o-nitroanilines can be reduced in the presence of aldehydes using sodium dithionite (B78146) (Na2S2O4) to yield 2-substituted N-H benzimidazoles. thieme-connect.comthieme-connect.com This approach avoids the need to isolate the intermediate o-phenylenediamine (B120857), which can be unstable or water-soluble. thieme-connect.com Another variation involves the electrochemical reduction of o-nitroanilines, which proceeds through a tandem process of nitro reduction, C(sp3)–H amination, and condensation to form benzimidazoles. rsc.orgresearchgate.net This electrochemical method is advantageous for being a one-pot synthesis that can be performed under open-air conditions and on a gram scale without the need for strong reducing agents. rsc.org
Condensation Reactions with o-Phenylenediamines
The most prevalent classical method for synthesizing benzimidazoles is the condensation of o-phenylenediamines with various carbonyl compounds. scispace.comnih.gov This versatile approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring.
The reaction of o-phenylenediamines with carboxylic acids is a fundamental method, though it often requires harsh dehydrating conditions, utilizing strong acids like polyphosphoric acid, hydrochloric acid, or boric acid. scispace.comnih.gov To mitigate these harsh conditions, milder reagents such as Lewis acids have been employed to improve both the yield and purity of the products. scispace.com
A more direct and extensively used variation is the condensation of o-phenylenediamines with aldehydes under oxidative conditions. nih.goviosrjournals.org A variety of oxidizing agents, including nitrobenzene, benzoquinone, and even air, have been utilized for this purpose. scispace.comnih.gov The reaction can also be promoted by various catalysts. For example, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to efficiently promote the cyclocondensation of o-phenylenediamines with aldehydes at room temperature, leading to the selective formation of 1,2-disubstituted benzimidazoles. iosrjournals.org Similarly, HClO4–SiO2 has been used as a solid-supported protic acid catalyst for the same transformation. iosrjournals.org
Modern and Green Chemistry Syntheses
In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for benzimidazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which is both time and cost-effective. nih.govresearchgate.net Several MCRs have been developed for the synthesis of benzimidazole derivatives.
An example is the iron-catalyzed, one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source. nih.govrsc.org This domino reaction proceeds via C–N bond formation and cyclization to produce benzimidazoles in high yields under mild conditions. nih.gov Another approach involves a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, which can be performed in a one-pot, two-step process to generate imidazo[1,2-a]benzimidazoles. acs.orgacs.org This reaction is often accelerated by microwave irradiation. acs.org
Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Transition metal-catalyzed cross-coupling reactions have become indispensable in the synthesis of heterocyclic compounds, including benzimidazoles. Catalysts based on palladium, copper, and other metals facilitate the formation of key C-N bonds in the benzimidazole ring system.
Copper catalysts have been used for the intramolecular N-arylation to synthesize benzimidazoles. nih.govyoutube.com For instance, 2-iodo- and 2-bromoarylamidines can be cyclized in high yield by heating with a copper catalyst. youtube.com Palladium catalysis is also employed in similar intramolecular cyclization reactions. youtube.com More recently, the use of nano-Ni(II)/Y zeolite as a catalyst for the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions has been reported, offering good to excellent yields. rsc.org Supported gold nanoparticles (Au/TiO2) have also been shown to catalyze the synthesis of 2-aryl and 2-alkyl benzimidazoles at ambient conditions. mdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. benthamdirect.comeurekaselect.com This method has been successfully applied to the synthesis of a wide range of benzimidazole derivatives. scispace.combenthamdirect.comeurekaselect.com
The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often without the need for a catalyst. benthamdirect.comtandfonline.com For example, the reaction of 1,2-diaminobenzene with arylcarboxylic acids using zeolite as a catalyst under microwave irradiation selectively produces 2-aryl-1H-benzimidazoles. scispace.com In some cases, the use of ionic liquids like [BMIM]HSO4 as a reaction medium under microwave conditions has been explored for the synthesis of both 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com Acetic acid has also been used to promote the condensation of o-phenylenediamine with aldehydes under microwave irradiation in the absence of a transition metal catalyst. researchgate.net These microwave-assisted methods represent a rapid, high-yielding, and environmentally friendly alternative to conventional heating. benthamdirect.comarkat-usa.org
Environmentally Benign Solvent Systems
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. A key aspect of this is the use of environmentally benign solvent systems. Traditional syntheses of benzimidazoles often rely on volatile and hazardous organic solvents. However, recent research has highlighted several greener alternatives applicable to the synthesis of 4-Methyl-1H-benzo[d]imidazol-5-ol. longdom.org
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. The condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde to form the benzimidazole ring can be effectively carried out in water, sometimes at elevated temperatures and pressures. For instance, the synthesis of benzimidazoles in high-temperature water has been shown to give excellent yields. longdom.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. For benzimidazole synthesis, ILs like [bmim][BF₄] and [BMIM]HSO₄ have been used, often leading to high yields and simplified product isolation. longdom.orgnih.gov However, concerns about their toxicity and biodegradability must be considered. nih.gov
Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and prepared from inexpensive starting materials. longdom.org Using a DES as both the solvent and a reactant can streamline the synthesis of benzimidazole derivatives, offering high yields and an improved environmental profile. longdom.org
Table 1: Comparison of Environmentally Benign Solvent Systems for Benzimidazole Synthesis
| Solvent System | Key Advantages | Potential Drawbacks |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available, economical. | High temperatures and pressures may be required; low solubility of some organic reactants. |
| Ionic Liquids (ILs) | Negligible vapor pressure, can act as catalysts, good thermal stability. | Potential toxicity and environmental impact, often costly to produce and purify. nih.gov |
| Deep Eutectic Solvents (DES) | Biodegradable, non-toxic, inexpensive, can be task-specific. | Higher viscosity can sometimes pose challenges for mixing and mass transfer. |
Regioselective Synthesis and Isomer Control
The synthesis of this compound presents a significant challenge in terms of regioselectivity. The substitution pattern on the benzene ring dictates the properties of the final molecule, and controlling the formation of isomers is paramount.
A plausible synthetic approach to this compound involves the cyclization of a substituted o-phenylenediamine, such as 3,4-diamino-5-methylphenol, with a one-carbon synthon like formic acid. The primary challenge lies in the synthesis of the diamino precursor itself. Starting from a readily available material like m-cresol, a multi-step synthesis involving nitration, reduction, and potentially protection/deprotection steps would be necessary to install the amino groups at the correct positions relative to the methyl and hydroxyl groups.
During the cyclization to form the benzimidazole ring, the use of an unsymmetrically substituted o-phenylenediamine can lead to the formation of a mixture of regioisomers. For example, if the starting material is 3,4-diamino-5-methylphenol, cyclization could potentially yield both this compound and 7-Methyl-1H-benzo[d]imidazol-6-ol. The ratio of these isomers is influenced by the electronic and steric effects of the substituents and the reaction conditions.
Table 2: Potential Isomeric Byproducts in the Synthesis of this compound
| Desired Product | Potential Isomeric Byproduct | Key Challenge |
|---|---|---|
| This compound | 6-Methyl-1H-benzo[d]imidazol-5-ol | Controlling the regioselectivity of the initial functionalization of the aromatic ring to place the methyl and hydroxyl groups at the desired positions. |
| This compound | 4-Methyl-1H-benzo[d]imidazol-6-ol | Directing the cyclization of the o-phenylenediamine to favor the formation of the desired isomer. |
Strategies to control regioselectivity include:
Directed Ortho-Metalation: Utilizing directing groups to introduce substituents at specific positions on the aromatic ring.
Catalyst Control: Employing catalysts that can selectively promote the formation of one isomer over another. nih.gov
Chromatographic Separation: While not a synthetic control, purification techniques like column chromatography or preparative HPLC are often necessary to separate isomeric mixtures, which can be challenging and costly on a large scale. google.com
Scale-Up Considerations and Industrial Synthesis Challenges
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. acsgcipr.orgkewaunee.in
Process Safety and Thermal Management: Benzimidazole syntheses can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. mt.com The choice of reactor and cooling systems is critical.
Catalyst Cost and Lifecycle: If a catalyst is used, its cost, activity, and stability over multiple cycles are major considerations. uk-cpi.com The recovery and reuse of the catalyst are essential for an economically viable process. Deactivation of the catalyst can lead to decreased efficiency and increased costs.
Solvent Recovery and Waste Management: The use of large volumes of solvents in industrial processes necessitates efficient recovery and recycling systems to minimize costs and environmental impact. uk-cpi.com The treatment of aqueous waste streams containing residual reagents and byproducts is a significant challenge, often requiring specialized wastewater treatment facilities. met.edu
Purification of the Final Product: The presence of isomeric impurities, as discussed in the previous section, poses a significant purification challenge on an industrial scale. google.com Crystallization is a common purification method, but developing a robust crystallization process that effectively removes isomers can be time-consuming and may lead to yield losses. acs.org
Table 3: Key Challenges in the Industrial Scale-Up of this compound Synthesis
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Reagent Sourcing and Cost | Availability and cost of the substituted o-phenylenediamine precursor in large quantities. | Development of a cost-effective and scalable synthesis route for the precursor. |
| Reaction Kinetics and Control | Maintaining consistent reaction profiles and yields when moving from lab to plant scale. acsgcipr.org | Thorough process understanding through kinetic modeling and the use of process analytical technology (PAT). mt.com |
| Product Isolation and Purity | Efficiently separating the desired product from isomeric byproducts and other impurities. google.com | Optimization of crystallization conditions, use of selective extraction, or advanced chromatographic techniques. |
| Waste Stream Management | Handling and disposal of solvent waste, catalyst residues, and aqueous byproducts in an environmentally compliant manner. met.edu | Implementation of solvent recycling programs and dedicated waste treatment protocols. longdom.org |
Chemical Reactivity and Derivatization of 4 Methyl 1h Benzo D Imidazol 5 Ol Core
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
The benzene portion of the 4-Methyl-1H-benzo[d]imidazol-5-ol ring is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. byjus.com Similarly, the methyl group is an ortho, para-director, albeit with a weaker activating effect. The imidazole (B134444) ring itself is considered π-excessive, making the 4, 5, 6, and 7 positions susceptible to electrophilic attack. chemicalbook.com
In the case of this compound, the positions available for substitution on the benzene ring are C6 and C7. The directing effects of the hydroxyl group at C5 and the methyl group at C4 converge to strongly activate the C6 position. The C7 position is influenced by the meta-directing effect of the methyl group and the ortho-directing effect of the fused imidazole ring.
Common EAS reactions applicable to such activated systems include:
Nitration: Treatment with nitric acid can introduce a nitro group (-NO₂) onto the benzene ring. For instance, direct nitration of phenol (B47542) with dilute nitric acid yields a mixture of ortho and para nitrophenols. byjus.comlibretexts.org A similar reactivity is expected for the subject compound, likely at the C6 position.
Halogenation: Phenols readily undergo halogenation even without a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to polybromination. byjus.com For this compound, controlled halogenation would likely introduce a halogen atom at the C6 position.
Sulfonation: Reaction with sulfuric acid can install a sulfonic acid group (-SO₃H) on the aromatic ring.
Friedel-Crafts Reactions: Acylation and alkylation can be achieved, though the presence of the basic imidazole nitrogens can complicate these reactions by complexing with the Lewis acid catalyst. Acetylation of the hydroxyl or imidazole nitrogen can mitigate this issue. libretexts.org
An example of electrophilic substitution on a related benzimidazole (B57391) is the synthesis of azo-substituted benzimidazoles via electrophilic substitution of a diaza-sulfonyl-benzimidazole salt. nih.gov
Nucleophilic Substitution Reactions and Functionalization of the Imidazole Nitrogen
The imidazole ring of this compound contains two nitrogen atoms with distinct properties. The N1 nitrogen, bearing a hydrogen atom, is acidic, while the N3 nitrogen is basic and nucleophilic. wikipedia.org This duality allows for a variety of functionalization reactions.
Deprotonation of the N1-H with a base generates a benzimidazolide (B1237168) anion, which is a potent nucleophile. This anion can then react with various electrophiles in nucleophilic substitution reactions. wikipedia.org
N-Alkylation: The imidazole nitrogen can be readily alkylated using alkyl halides or other alkylating agents. chemicalbook.com This can occur at either N1 or N3, and in the presence of excess alkylating agent, can lead to the formation of 1,3-dialkylbenzimidazolium salts. chemicalbook.com
N-Arylation: Palladium-catalyzed cross-coupling reactions are effective for the N-arylation of imidazoles, providing access to N-arylbenzimidazole derivatives. mdpi.com
N-Acylation: The imidazole nitrogen can be acylated using acyl chlorides or anhydrides. For example, benzimidazole reacts with acetic anhydride (B1165640) in the presence of pyridine (B92270) to form N-acetylbenzimidazole. youtube.com This reaction can be used to introduce a variety of acyl groups.
These functionalizations are crucial for modifying the electronic properties and steric profile of the molecule, which is a key strategy in the development of pharmacologically active compounds. nih.gov
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C5 position is a key site for derivatization, allowing for the formation of ethers and esters. These transformations can significantly alter the solubility, lipophilicity, and metabolic stability of the parent compound.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, where the corresponding phenoxide, formed by treatment with a base, reacts with an alkyl halide. Reductive etherification of hydroxy-substituted benzaldehydes using isopropanol (B130326) in the presence of zirconium or hafnium catalysts has also been reported, suggesting a pathway for forming isopropyl ethers. osti.gov Iron-catalyzed cross-dehydrative etherification of benzyl (B1604629) alcohols with aliphatic alcohols provides another green strategy for forming unsymmetrical ethers. researchgate.net
Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or anhydrides. A notable method for esterification involves the use of methyl imidazole carbamate (B1207046) (MImC), which acts as a chemoselective reagent for this transformation, although its use with highly acidic phenols can be limited. enamine.net
In a related structure, 2-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-5,6-dimethyl-1H-benzimidazole, the hydroxyl groups readily participate in hydrogen bonding, indicating their accessibility for chemical reactions. nih.gov
Oxidation and Reduction Pathways of the Benzimidazole Nucleus
The benzimidazole nucleus can undergo both oxidation and reduction reactions, which can either modify the core structure or the substituents attached to it.
Oxidation: The benzimidazole ring itself is generally stable to oxidation. However, substituents can be oxidized. For example, a methyl group at the C2 position can be oxidized. youtube.com Oxidative cyclization is a common method for synthesizing ring-fused benzimidazoles, often employing reagents like peroxy acids or Oxone. nih.gov These reactions proceed through intermediates like amine-N-oxides. nih.gov The imidazole ring can also be cleaved under certain photochemical conditions. acs.org
Reduction: Reduction reactions are typically focused on substituents rather than the aromatic benzimidazole core. A common transformation is the reduction of a nitro group on the benzene ring to an amino group, which can be achieved using various reducing agents such as iron powder in the presence of an acid. organic-chemistry.org This transformation is a key step in the synthesis of many substituted benzimidazoles, creating a new site for further derivatization.
| Reaction Type | Reagent/Conditions | Product Type | Ref. |
| Oxidation | Peroxytrifluoroacetic acid or performic acid | Ring-fused benzimidazoles | nih.gov |
| Oxidation | Oxone | Ring-fused benzimidazoles | nih.gov |
| Reduction | Iron powder, Formic acid, NH₄Cl | 2H-benzimidazoles from 2-nitroamines | organic-chemistry.org |
| Reduction | KOtBu, Et₃SiH | Benzimidazoles from ortho-nitroanilines | organic-chemistry.org |
Introduction of Heterocyclic Moieties via Condensation and Cyclization Reactions
The this compound core is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups on the benzimidazole ring participating in condensation and cyclization reactions to build new rings.
Several strategies have been developed to construct fused polycyclic heterocycles:
From o-phenylenediamines: A widely used method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives. wikipedia.orgbeilstein-journals.org This is a foundational approach to forming the initial benzimidazole ring, which can then be further elaborated.
Intramolecular Cyclization: Functional groups can be introduced onto the benzimidazole core that subsequently participate in intramolecular cyclization reactions. For example, N-Boc-2-alkynylbenzimidazoles undergo silver/TFA-catalyzed intramolecular oxacyclization to yield 1H-benzo nih.govorganic-chemistry.orgimidazo[1,2-c] nih.govnih.govoxazin-1-one derivatives. mdpi.com
Copper-Catalyzed Cyclization: Copper-catalyzed C-N coupling followed by cyclization is another powerful method. For instance, 2-(2-bromovinyl)benzimidazoles react with cyanamide (B42294) in the presence of a copper(I) catalyst to form benzo nih.govorganic-chemistry.orgimidazo[1,2-c]pyrimidin-1-amines. nih.gov
These reactions significantly expand the chemical space accessible from the simple benzimidazole scaffold, leading to compounds with diverse and often enhanced biological activities. nih.gov
| Starting Material | Reagents | Fused Heterocycle | Ref. |
| N-Boc-2-alkynylbenzimidazoles | Ag₂CO₃, TFA | 1H-benzo nih.govorganic-chemistry.orgimidazo[1,2-c] nih.govnih.govoxazin-1-one | mdpi.com |
| 2-(2-bromovinyl)benzimidazoles | Cyanamide, CuI, K₃PO₄ | Benzo nih.govorganic-chemistry.orgimidazo[1,2-c]pyrimidin-1-amine | nih.gov |
| o-phenylenediamine, Aldehyde | Er(OTf)₃, Microwave | 1,2-disubstituted benzimidazoles | nih.gov |
Derivatization for Chiral Applications
The development of chiral benzimidazole derivatives is an active area of research, as these compounds can serve as chiral ligands in asymmetric catalysis or as enantiomerically pure therapeutic agents. epa.gov The inherent properties of the benzimidazole scaffold, such as its rigid backbone and hydrogen bonding capabilities, make it an excellent platform for stereodiscrimination processes. epa.gov
Derivatization of the this compound core to generate chiral molecules can be achieved through several routes:
Asymmetric Synthesis: Methods for the enantioselective C2-allylation of benzimidazoles using copper hydride catalysts have been developed, creating a stereogenic center at the C2 position. nih.gov
Use of Chiral Building Blocks: Chiral amines can be reacted with precursors like 2-chlorobenzimidazole (B1347102) to synthesize chiral guanidines. These products can then act as organocatalysts in asymmetric reactions, such as the α-amination of 1,3-dicarbonyl compounds. mdpi.com
Resolution of Racemates: Racemic mixtures of chiral benzimidazole derivatives can be separated using techniques like cyclodextrin-mediated electrokinetic chromatography. nih.gov
Chiral Derivatizing Agents: Achiral benzimidazoles can be reacted with chiral derivatizing agents to form diastereomers, which can then be separated by standard chromatographic methods like HPLC. nih.gov
These approaches highlight the potential of the benzimidazole framework in the field of stereoselective synthesis and analysis.
Spectroscopic and Structural Elucidation of 4 Methyl 1h Benzo D Imidazol 5 Ol Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular framework of benzimidazole (B57391) derivatives.
1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) describes the number of neighboring protons. For benzimidazole derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a significantly downfield shift (δ 12.0-13.0 ppm) rsc.org. Protons of alkyl substituents, such as a methyl group, appear in the upfield region.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of carbon atoms in the benzimidazole ring system are characteristic, with carbons bonded to nitrogen appearing at lower field strengths. For instance, in 2-substituted benzimidazoles, the C2 carbon of the imidazole ring is typically observed around δ 150-158 ppm rsc.org.
2D NMR Techniques: When 1D spectra are complex, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: Identifies proton-proton (¹H-¹H) couplings, helping to establish connectivity between adjacent protons, particularly within the aromatic ring or alkyl chains.
HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC: Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). This is crucial for connecting different fragments of the molecule, such as linking substituents to the benzimidazole core.
The following table presents representative NMR data for some benzimidazole derivatives, illustrating the typical chemical shifts observed.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-methyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 7.55 (dd, 2H), 7.22 (m, 2H), 2.64 (s, 3H) | Not specified |
| 2-ethyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 8.10 (s, 1H), 7.38–7.65 (m, 4H), 3.56 (dt, 2H), 2.47 (s, 6H) | 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 |
| 5-Methyl-2-phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 12.78 (brs, 1H), 8.15 (d, 2H), 7.50-7.35 (m, 5H), 7.07-6.99 (m, 1H), 2.44 (s, 3H) | 152.03, 137.80, 132.80, 130.30, 130.03, 129.07, 128.98, 127.80, 127.05, 127.03, 124.30, 112.06, 112.00, 23.50 |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole nih.gov | DMSO-d₆ | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H) | Not specified |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous assignment of the elemental composition.
Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), molecules are broken into characteristic fragment ions. The fragmentation pathways are often predictable and help in identifying structural motifs within the molecule.
For benzimidazole derivatives, common fragmentation patterns involve the cleavage of substituents from the core ring system. In a study of benzimidazole phenyl sulfonylpiperazine derivatives, a novel fragmentation pattern leading to a diagnostic peak at m/z = 316 was observed, which was proposed to arise from a specific rearrangement and cleavage process. nih.govnih.gov This highlights how unique fragmentation can serve as a structural signature for a particular class of derivatives. The study of doubly ionized nitroimidazoles has shown that methylation significantly alters the fragmentation pathways, particularly quenching the production of key radicals like NO and NO+. utupub.fi
The table below lists some characteristic fragments that could be expected from the mass spectrometric analysis of substituted benzimidazoles.
| Fragment Description | Potential m/z | Notes |
| Benzimidazole core | 118 | The unsubstituted C₇H₆N₂ structure. |
| Loss of methyl radical (•CH₃) | M - 15 | Common fragmentation for methylated compounds. |
| Loss of hydroxyl radical (•OH) | M - 17 | Possible fragmentation for hydroxylated compounds. |
| Loss of CO | M - 28 | Can occur from phenolic structures via rearrangement. |
X-Ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For benzimidazole derivatives, X-ray crystallography is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. mdpi.com The N-H and hydroxyl groups in 4-Methyl-1H-benzo[d]imidazol-5-ol would be expected to act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as acceptors. These interactions dictate the crystal packing and influence the physical properties of the material.
Studies on related structures have shown that the benzimidazole ring system is essentially planar. researchgate.net In the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, an infinite-chain hydrogen bond motif was observed involving water molecules and the benzimidazole N-H and N atoms. mdpi.com Such analyses confirm the existence of specific tautomeric forms in the solid state and provide insight into molecular recognition patterns. mdpi.com
The following table summarizes key crystallographic data for a representative benzimidazole derivative.
| Parameter | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate researchgate.net |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.7657 (6) |
| b (Å) | 27.285 (2) |
| c (Å) | 14.6938 (13) |
| V (ų) | 3514.4 (5) |
| Key Interactions | N—H⋯O and O—H⋯N hydrogen bonds linking molecules into a two-dimensional network. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound and its derivatives, FT-IR and Raman spectra would reveal characteristic bands for the key functional groups:
O-H Stretch: A broad band typically appears in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
N-H Stretch: A sharp or broad band is expected in the 3100-3500 cm⁻¹ region, corresponding to the N-H group of the imidazole ring.
Aromatic C-H Stretch: These vibrations are typically observed just above 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the imidazole and benzene (B151609) rings appear in the 1450-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds appear at lower frequencies.
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands accurately. nih.govresearchgate.net
The table below lists characteristic vibrational frequencies for functional groups relevant to benzimidazole derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -OH (Phenolic) | O-H Stretch | 3200 - 3600 (broad) |
| >N-H (Imidazole) | N-H Stretch | 3100 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| -CH₃ | C-H Stretch | 2850 - 3000 |
| Benzimidazole Ring | C=N / C=C Stretch | 1450 - 1650 |
| -OH | O-H Bend | 1330 - 1440 |
| Aromatic C-H | C-H Out-of-plane Bend | 690 - 900 |
Computational and Theoretical Investigations of 4 Methyl 1h Benzo D Imidazol 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 4-Methyl-1H-benzo[d]imidazol-5-ol and its derivatives. These methods offer a powerful tool for understanding the molecule at a subatomic level.
Molecular Orbital Analysis
Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
Studies on related benzimidazole (B57391) structures reveal that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity and lower stability. nih.govnih.gov This is because a smaller energy gap facilitates electron excitation from the HOMO to the LUMO, making the molecule more prone to chemical reactions. The distribution of HOMO and LUMO across the molecule also identifies the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). orientjchem.org
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupy Molecular Orbital | Indicates the electron-donating ability of a molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower stability. |
The charge distribution within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, further clarifies its reactive sites. nih.govniscpr.res.in These maps use a color scale to represent electron density, with red indicating electron-rich areas (prone to electrophilic attack) and blue indicating electron-poor areas (prone to nucleophilic attack). nih.govniscpr.res.in
Prediction of Spectroscopic Properties
Computational methods are also employed to predict various spectroscopic properties of molecules like this compound, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed to aid in the structural elucidation of benzimidazole derivatives. niscpr.res.inmdpi.com By comparing the calculated shifts with experimental data, researchers can confirm the proposed molecular structure. niscpr.res.inmdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of these compounds. niscpr.res.in The calculations can identify the electronic transitions (e.g., π→π*) responsible for the observed absorption bands. niscpr.res.inresearchgate.net
Nonlinear Optical (NLO) Properties: DFT calculations are also valuable for predicting the nonlinear optical (NLO) properties of materials. nih.gov For benzimidazole derivatives, these calculations can estimate properties like the total dipole moment and hyperpolarizabilities, which are crucial for applications in photonics and optoelectronics. nih.govresearchgate.netsemanticscholar.org
Conformational Analysis and Tautomerism Studies
Computational conformational analysis helps identify the most stable three-dimensional arrangement of the atoms in a molecule. mdpi.com For benzimidazoles, which can exist in different tautomeric forms, computational studies can predict the relative stability of these tautomers. mdpi.com Tautomerism in the imidazole (B134444) ring is a significant aspect of its chemistry, and DFT calculations can shed light on the tautomeric equilibrium in different environments. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target.
For derivatives of 1H-benzo[d]imidazole, docking studies have been used to investigate their interactions with various biological targets. For instance, studies have shown that the position of a methyl group on the benzimidazole ring can significantly alter the binding mode and affinity of the ligand to its receptor. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and aromatic interactions (π-π and CH-π), that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a molecule and its interactions over time. These simulations are particularly useful for understanding the behavior of a ligand within the binding site of a protein.
For benzoxazole (B165842) derivatives, which are structurally related to benzimidazoles, MD simulations have demonstrated the stability of ligand-receptor interactions. nih.gov These simulations can analyze the fluctuations and movements of the ligand and protein atoms, providing insights into the dynamic nature of their binding.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in predicting SAR, guiding the design of more potent and selective molecules.
For benzimidazole derivatives, computational SAR studies have been employed to identify key structural features that determine their biological activity. nih.gov For example, the placement of substituents on the benzimidazole scaffold can dramatically affect the molecule's affinity for a particular biological target. nih.gov By combining computational predictions with experimental data, researchers can develop robust SAR models to guide the synthesis of new and improved compounds.
Applications in Advanced Materials Science
Development of Functional Coatings and Polymers
The benzimidazole (B57391) moiety is integral to a class of high-performance thermoplastic polymers known as polybenzimidazoles (PBI). These materials are renowned for their exceptional thermal and mechanical stability, setting a benchmark for engineering polymer performance. pbipolymer.com
PBI is characterized by a very high glass transition temperature (over 427°C), high strength, and broad chemical resistance, making it suitable for extreme environments. pbipolymer.com PBI can be dissolved in polar aprotic solvents like N,N-dimethylacetamide (DMAc) to create solutions for casting films or coating various substrates, including metal and glass. pbipolymer.compbipolymer.com
These coatings offer significant protection and functionality:
Thermal Resistance: The primary application is protecting substrates in high-temperature environments. pbipolymer.com
Corrosion Protection: PBI coatings can form a robust barrier against chemical attack and corrosion, for instance, on the interior of valve bodies or oven parts. pbipolymer.com
Dielectric Insulation: The coatings serve as effective electrical insulators, a crucial property in the manufacture of microelectronics. google.com
Adhesion and Tie Layers: PBI demonstrates strong adhesion to metal substrates. It is used as a "tie layer" to bridge the mismatch in the coefficient of thermal expansion (CTE) between metals like aluminum and other polymer layers such as PEEK, preventing cracking. pbipolymer.com
Research into benzimidazole-imide copolymers further highlights the quest for materials with enhanced thermal stability. These copolymers have been shown to be tough and flexible, with thermal degradation occurring at temperatures around 530°C, a significant improvement over standard polyimides. researchgate.net While specific research on incorporating 4-Methyl-1H-benzo[d]imidazol-5-ol into such polymer systems has not been identified, the fundamental properties of the benzimidazole scaffold suggest its potential as a monomer for creating advanced, functional polymers and coatings.
Exploration of Nonlinear Optical (NLO) Properties in Optoelectronic Devices
Nonlinear optical (NLO) materials are crucial for modern technologies like telecommunications, laser technology, and photonics, due to their ability to alter the properties of light. tandfonline.com Organic molecules with conjugated π-electron systems, such as benzimidazole derivatives, are of particular interest because their molecular structure can be tailored to enhance NLO responses. tandfonline.com The delocalized electrons in these systems, often arranged in a donor-π-acceptor configuration, lead to high polarizability, which is a key requirement for NLO activity. tandfonline.comnih.gov
Numerous studies have investigated the NLO properties of various benzimidazole derivatives, often using Density Functional Theory (DFT) for theoretical calculations alongside experimental validation. For instance, a series of N-1-sulfonyl substituted 2-substituted benzimidazoles were synthesized and analyzed, with some derivatives showing promising NLO characteristics. nih.gov Similarly, studies on N-arylated 2-aminobenzimidazole derivatives have explored how different substituents can tune their NLO response. nih.gov
The key metrics for NLO performance are linear polarizability (α) and the first-order hyperpolarizability (β). Research has shown that strategic modifications to the benzimidazole structure can significantly increase these values. nih.gov
Table 1: NLO Properties of Selected Benzimidazole and Related Derivatives
| Compound | Method | Dipole Moment (D) | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability βtot (esu) |
|---|---|---|---|---|
| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate nih.gov | DFT (M06) | 4.15 | 4.331 x 10⁻²³ | - |
| Methyl 1-(4-methylphenylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate nih.gov | DFT (M06) | 7.49 | 4.760 x 10⁻²³ | - |
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole nih.gov | DFT (M06) | 3.04 | 5.379 x 10⁻²³ | 2.0418 x 10⁻²⁸ |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol semanticscholar.org | Z-Scan | - | - | Third-order susceptibility (χ³) = 2.2627 x 10⁻⁶ |
These studies underscore the potential of the benzimidazole scaffold in creating materials for optoelectronic applications. nih.govresearchgate.net While these findings are promising for the general class of compounds, specific experimental or theoretical studies on the NLO properties of this compound were not identified in the conducted research.
Role as Corrosion Inhibitors in Metallic Systems
Benzimidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in aggressive acidic environments. semanticscholar.orgproquest.comnih.gov Their inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.gov
The effectiveness of benzimidazole-based inhibitors is attributed to several structural features:
The presence of heteroatoms (nitrogen) with lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms.
The aromatic ring system, which provides π-electrons that can interact with the metal surface.
The ability to become protonated in acidic solutions, facilitating electrostatic interactions with the charged metal surface.
The adsorption can occur through physisorption (electrostatic interactions) and chemisorption (covalent bond formation), often described by the Langmuir adsorption isotherm. researchgate.net Numerous derivatives have been synthesized and tested, showing high inhibition efficiencies. For example, Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate was found to have a corrosion inhibition efficiency of up to 98.5% for aluminum in a nitric acid solution. researchgate.netsciencepublishinggroup.com Similarly, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole reached an efficiency of 97.74% under similar conditions. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |
|---|---|---|---|
| Methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate researchgate.netsciencepublishinggroup.com | Aluminum | 1 M HNO₃ | 98.5 |
| 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole researchgate.net | Aluminum | 1 M HNO₃ | 97.74 |
| A synthesized benzimidazole derivative (LF₂) | Carbon Steel | 1 M HCl | 95.4 |
| 2-methylaminobenzimidazole derivative (MSB) researchgate.net | Carbon Steel | 1 M HCl | 95.0 |
| 7-NH₂-2-CH₃-BI nih.gov | Not Specified | Acidic Solution | 87.44 (Theoretical) |
The extensive body of research confirms that the benzimidazole scaffold is a highly effective platform for developing corrosion inhibitors. semanticscholar.orgproquest.com However, specific studies detailing the corrosion inhibition performance of this compound could not be located.
Applications in Electronic and Magnetic Materials
The inherent chemical and thermal stability of the benzimidazole ring, combined with its electronic properties, makes it a valuable component in materials designed for electronic applications. researchgate.netacs.org Research in this area has focused on creating heat-resistant polymers for use as dielectric films and other components in electronics. acs.org
One significant area of application is in Organic Light-Emitting Diodes (OLEDs). For efficient OLEDs, it is crucial to use host materials that facilitate balanced charge transport. Benzimidazole derivatives are utilized as electron-accepting moieties and are combined with electron-donating units (like carbazole) to create bipolar host materials. acs.org This bipolar nature helps to balance the injection and transport of electrons and holes within the emitting layer, leading to higher efficiency. A series of carbazole/benzimidazole-based molecules (o-CbzBiz, m-CbzBiz, and p-CbzBiz) were synthesized and used as hosts for phosphorescent and thermally activated delayed fluorescence emitters, achieving a maximum external quantum efficiency (EQE) of 21.8% in one device. acs.org
Furthermore, single crystals of benzimidazole itself have been studied for their potential in optoelectronics, possessing properties like a wide transparency range and thermal stability up to 165°C, which are advantageous for optical device applications. researchgate.net Although research has established the utility of the benzimidazole core structure in advanced electronic materials, specific investigations into the electronic or magnetic properties of this compound are not apparent in the current literature.
Utilization as Fluorescent Probes and Dyes
The benzimidazole scaffold is an excellent platform for designing fluorophores due to its rigid, conjugated structure, which often leads to high fluorescence quantum yields. nih.govtandfonline.com Its structure can be readily modified to tune the photophysical properties, such as absorption and emission wavelengths, and to introduce specific binding sites for sensing applications. researchgate.net This makes benzimidazole derivatives highly suitable for use as fluorescent chemical sensors, probes, and dyes for bioimaging. tandfonline.comnih.gov
The functionality of these molecules often relies on photophysical processes such as Excited State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts (the separation between absorption and emission peaks) and dual emission in certain solvents. researchgate.netresearchgate.net For example, a study on various benzimidazole derivatives with a hydroxy-substituted aromatic ring reported intense blue-green fluorescence with high quantum yields and significant Stokes shifts. researchgate.net
Another study investigated 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) as a fluorescent dye for cell imaging. This compound was found to be a photostable probe that emits blue fluorescence with a high quantum yield and was successfully used for imaging yeast cells after conjugation with a protein. nih.gov
Table 3: Photophysical Properties of Selected Fluorescent Benzimidazole Derivatives
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|---|
| Ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate researchgate.net | ~335 | Dual emission observed | Moderate to High | Potential ESIPT fluorophore |
| 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1) nih.gov | Not specified | Blue fluorescence | High | Fluorescent dye for cell imaging |
| Various 2,5-disubstituted benzimidazoles nih.gov | 328 | 330-600 | Not specified | Luminescent materials |
| Rhenium(I) complex with benzimidazole ligand nih.gov | ~340 / ~420 | 460-488 | Not specified | Autofluorescent complex for cell studies |
Catalytic Applications of 4 Methyl 1h Benzo D Imidazol 5 Ol and Its Complexes
Benzimidazole (B57391) Derivatives as Ligands in Metal-Catalyzed Reactions
Benzimidazole derivatives are highly valued as ligands in metal-catalyzed reactions due to their structural features that allow for fine-tuning of the electronic and steric properties of the resulting metal complexes. The presence of both an acidic N-H proton and a basic imine nitrogen atom enables them to act as anionic, neutral, or even bridging ligands. This versatility allows for the formation of stable and catalytically active complexes with a variety of transition metals.
The ease of introducing substituents onto the benzene (B151609) ring and the imidazole (B134444) nitrogen of the benzimidazole core provides a powerful tool for modulating the catalytic activity and selectivity of the metal center. For instance, the electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups, which in turn influences the electron density at the metal center and its reactivity. Similarly, the steric environment around the metal can be controlled by introducing bulky substituents, which can enhance selectivity in certain reactions.
Specific Catalytic Reactions (e.g., Epoxidation, Aldol (B89426) Condensation, Hydroxylation, Oxidation)
While the broader class of benzimidazole derivatives has been employed in various catalytic reactions, specific data on the application of 4-Methyl-1H-benzo[d]imidazol-5-ol in epoxidation, aldol condensation, hydroxylation, and oxidation reactions is not extensively documented in publicly available literature. However, related benzimidazole-containing systems have shown promise in oxidation catalysis.
For example, a study on a ruthenium complex containing 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine ligands demonstrated the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ketone using hydrogen peroxide as the oxidant. researchgate.net This highlights the potential of benzimidazole-based ligands to support metal centers in oxidation reactions. In another instance, manganese meso-tetraarylporphyrins fused with a 2-arylimidazole moiety have been immobilized on titanium dioxide and utilized as catalysts for the selective oxidation of sulfides to sulfoxides. mdpi.com These examples suggest that metal complexes of this compound could potentially exhibit similar catalytic activity in oxidation reactions, although specific research is required to confirm this.
Role in Organic Synthesis as Catalysts or Promoters
Beyond their role as ligands in metal-catalyzed processes, benzimidazole derivatives can also function as organocatalysts or promoters in various organic transformations. The acidic and basic sites within the benzimidazole scaffold can facilitate reactions through hydrogen bonding interactions, proton transfer, or by activating substrates.
Although direct evidence for the use of this compound as a catalyst or promoter in organic synthesis is scarce, the general reactivity of the benzimidazole core suggests potential applications. For instance, the imidazole moiety is known to catalyze certain reactions, and the phenolic hydroxyl group in this compound could also participate in catalytic cycles, for example, through proton donation or by acting as a nucleophile. Further investigation into the catalytic capabilities of this specific compound is warranted to explore its potential as a catalyst or promoter in organic synthesis.
Mechanistic Insights into Biological Interactions Excluding Clinical Human Data
Enzyme Inhibition Mechanisms
Benzimidazole (B57391) derivatives are known to exert their biological effects by targeting and inhibiting a range of enzymes critical for cellular function and survival. researchgate.net Their inhibitory mechanisms often involve binding to the active sites of these enzymes, thereby blocking their catalytic activity.
The versatility of the benzimidazole structure allows for its interaction with a wide array of enzymatic targets. bohrium.com
Kinases: Numerous studies have highlighted the potential of benzimidazole derivatives as kinase inhibitors. nih.gov For instance, certain derivatives have been developed as potent inhibitors of receptor tyrosine kinases like EGFR and HER2, as well as cyclin-dependent kinase 2 (CDK2) and mTOR. nih.gov The inhibition of these kinases can disrupt signaling pathways that are often dysregulated in cancer, such as the MAPK cascade, which controls cell function and proliferation. nih.gov Specifically, some benzimidazole derivatives have shown potent inhibitory activity against V600E mutated BRAF, a key kinase in melanoma. nih.gov
Tubulin: A significant number of benzimidazole-based compounds function as tubulin polymerization inhibitors. researchgate.netnih.gov By binding to β-tubulin, a key component of microtubules, these agents disrupt the dynamic assembly and disassembly of the microtubule network. youtube.comiiarjournals.org This interference with microtubule function is crucial as it arrests cell division during the mitotic phase. youtube.com
Other Enzymes: The inhibitory spectrum of benzimidazole derivatives extends to other enzyme classes as well. For example, some have been investigated as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer. nih.gov Additionally, benzimidazole derivatives have been reported to inhibit topoisomerases I and II, enzymes that are essential for DNA replication and transcription. nih.gov The anthelmintic action of some benzimidazoles is attributed to the inhibition of the helminth-specific enzyme, fumarate (B1241708) reductase. youtube.com
Here is a table summarizing the enzyme targets of benzimidazole derivatives:
| Enzyme Family | Specific Target(s) | Biological Consequence of Inhibition |
| Kinases | EGFR, HER2, CDK2, mTOR, V600E BRAF | Disruption of cell signaling, proliferation, and survival pathways |
| Cytoskeletal Proteins | β-Tubulin | Inhibition of microtubule polymerization, leading to mitotic arrest |
| Other Enzymes | Farnesyltransferase, Topoisomerases I & II, Fumarate Reductase | Interference with protein modification, DNA replication, and parasite metabolism |
The effectiveness of benzimidazole derivatives as enzyme inhibitors is determined by their binding affinity and selectivity. High-affinity binding to the target enzyme is a prerequisite for potent inhibition. nih.gov For example, bis-benzimidazole derivatives exhibit high-affinity binding to the minor groove of DNA, which in turn inhibits the function of enzymes like topoisomerases. nih.gov
Selectivity is equally important to minimize off-target effects. Research has focused on designing derivatives that show preferential binding to a specific enzyme or a particular state of an enzyme, such as the mutated form of a kinase over its wild-type counterpart. nih.gov For instance, certain sulfonamide-linked benzimidazole derivatives have demonstrated higher activity toward V600E mutated BRAF compared to the wild-type BRAF and CRAF. nih.gov Molecular docking studies are often employed to understand the binding interactions at the atomic level, revealing key hydrogen bonds and hydrophobic interactions that contribute to both affinity and selectivity. nih.govacs.org These computational approaches help in rationalizing the observed biological activities and in guiding the design of more potent and selective inhibitors. nih.gov
Molecular Pathways Modulated by Benzimidazole Derivatives
The interaction of benzimidazole derivatives with their molecular targets triggers a cascade of events that modulate various cellular pathways, ultimately leading to specific biological outcomes.
A primary mechanism by which many benzimidazole derivatives exert their anticancer effects is through the disruption of fundamental cellular processes. nih.gov
Tubulin Polymerization and Mitosis: As previously mentioned, a significant class of benzimidazole derivatives acts as tubulin polymerization inhibitors. researchgate.netnih.gov Microtubules are dynamic structures essential for forming the mitotic spindle, which segregates chromosomes during cell division. nih.gov By binding to β-tubulin and inhibiting its polymerization, these compounds destabilize microtubules. youtube.comiiarjournals.org This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. researchgate.netnih.gov This mitotic arrest ultimately blocks cell proliferation. youtube.com
DNA Synthesis: Certain benzimidazole derivatives can interfere with DNA synthesis. Bis-benzimidazoles, for example, bind to the minor groove of DNA, which can alter the DNA conformation and inhibit the action of enzymes like topoisomerases that are necessary for DNA replication. nih.gov
This table outlines the interference of benzimidazole derivatives with cellular processes:
| Cellular Process | Molecular Mechanism | Consequence |
| Tubulin Polymerization | Binding to β-tubulin, destabilization of microtubules | Inhibition of mitotic spindle formation |
| Cell Division | Arrest at the G2/M phase of the cell cycle | Blockade of cell proliferation |
| DNA Synthesis | Binding to DNA minor groove, inhibition of topoisomerases | Prevention of DNA replication |
A common downstream effect of the cellular disruptions caused by benzimidazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov
Apoptotic Pathways: Apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Several benzimidazole derivatives have been shown to induce apoptosis by modulating key proteins in these pathways. nih.govnih.gov For example, some compounds activate the p53 tumor suppressor pathway, which can in turn upregulate pro-apoptotic proteins. iiarjournals.orgiiarjournals.org
Bcl-2 Family Proteins: A crucial family of proteins regulating apoptosis is the Bcl-2 family, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govacs.org Numerous studies have demonstrated that benzimidazole derivatives can induce apoptosis by downregulating the expression of anti-apoptotic Bcl-2 and upregulating the expression of pro-apoptotic Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, a key event in the intrinsic apoptotic cascade. acs.org
Caspase Activation: The execution phase of apoptosis is mediated by a family of proteases called caspases. Benzimidazole derivatives have been shown to induce apoptosis by increasing the levels of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and caspase-7). iiarjournals.orgmdpi.comresearchgate.net The activation of these caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.gov For benzimidazole derivatives, SAR studies have provided crucial insights into the structural features required for potent and selective biological effects. bohrium.comresearchgate.net
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and any appended rings. nih.gov
Substitutions at N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to significantly influence anti-inflammatory and other biological activities. researchgate.netnih.gov
For tubulin inhibitors , the nature of the substituent at the C2 position is often critical. For example, the presence of a 2-hydroxyl and 5-fluoro substitution in the aryl ring at C2, along with a methyl ester group, can confer strong cytotoxic effects. nih.gov
In the case of kinase inhibitors , specific substitutions on the benzimidazole ring and linked moieties are designed to fit into the ATP-binding pocket of the target kinase, leading to potent inhibition. nih.gov For instance, in a series of V600E BRAF inhibitors, a terminal sulfonamide moiety linked to a pyrimidine (B1678525) ring via an ethylamine (B1201723) or propylamine (B44156) bridge was found to be important for activity. nih.gov
The lipophilicity of the molecule, influenced by various substituents, also plays a significant role in its ability to cross cell membranes and reach its intracellular target. chemisgroup.us
SAR studies provide a rational basis for the design and optimization of new benzimidazole derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net By systematically modifying the chemical structure and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features and develop more effective therapeutic agents. bohrium.comnih.gov
Impact of Substituent Modifications on Biological Activity
The biological profile of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies on various benzimidazole series have revealed key insights into how modifications can enhance or diminish their therapeutic potential.
For instance, in the context of antimicrobial activity, the introduction of electron-withdrawing groups, such as a trifluoromethyl or nitro group, at the C-5 or C-6 position of the benzimidazole ring has been shown to enhance activity. nih.govrsc.org One study on a series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamines found that derivatives with an electron-withdrawing group on the phenyl ring attached to the pyrazole (B372694) moiety displayed superior antimicrobial activities compared to those with electron-releasing groups. nih.gov Specifically, the compound bearing a trifluoromethyl group was identified as a particularly potent agent. nih.gov Similarly, another study highlighted that the presence of an electron-withdrawing group might contribute to improved antimicrobial properties in a series of thiazol-2-amine derivatives of benzimidazole. nih.gov
Conversely, the nature of the substituent at the N-1 position also plays a crucial role. The incorporation of bulky aromatic or heteroaromatic moieties, often connected via a linker, is a common strategy to enhance potency. nih.gov For example, in a series of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted-1H-benzimidazoles, the 5-iodo and 5-methyl derivatives exhibited notable antifungal activity. researchgate.net This suggests that both electronic and steric factors of the substituents at this position are critical for biological interactions.
The table below summarizes findings on how substituent modifications on the benzimidazole scaffold influence biological activity, based on studies of related compounds.
| Scaffold/Derivative Class | Substituent Modification | Observed Impact on Biological Activity | Reference |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | Electron-withdrawing group (e.g., -CF3) on the phenyl ring | Enhanced antimicrobial activity | nih.gov |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted-1H-benzimidazoles | Iodo or methyl group at C-5 position | Increased antifungal activity | researchgate.net |
| N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine | Electron-withdrawing group | Potentially improved antimicrobial properties | nih.gov |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | Chloro or nitro group at C-6 position | Potent antibacterial and antifungal activity | rsc.org |
These examples underscore the importance of systematic modification of the 4-Methyl-1H-benzo[d]imidazol-5-ol scaffold to explore and optimize its potential biological activities. The methyl group at C-4 and the hydroxyl group at C-5 already provide a unique electronic and steric profile that can be further fine-tuned through substitutions at other positions of the benzimidazole ring.
Pharmacophore Elucidation and Ligand Design Principles
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov For the benzimidazole scaffold, its structural resemblance to purines allows it to act as a "purinomimetic," enabling it to interact with a multitude of enzymes and receptors. nih.gov The benzimidazole nucleus can function as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions, which are crucial for binding to many biological targets. nih.gov
In the context of anticancer activity, ligand design often focuses on creating molecules that can effectively fit into the ATP-binding pocket of protein kinases. For instance, in the design of BRAF inhibitors, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were developed. mdpi.com The design strategy involved linking a terminal sulfonamide moiety to the pyrimidine ring via an ethylamine or propylamine bridge, which was crucial for their inhibitory activity. mdpi.com Molecular docking studies of these compounds revealed key interactions within the BRAF binding pocket, providing a basis for further optimization.
For antimicrobial agents, a key design principle involves the incorporation of a bulky aromatic or heteroaromatic moiety at either the N-1 or C-2 position of the benzimidazole ring, connected by a suitable linker. nih.gov This is exemplified in the design of tetrahydropyrimidinyl-substituted benzimidazoles, where an aromatic moiety was found to improve antibacterial potency. nih.gov
The development of a pharmacophore model for a specific target can guide the virtual screening of large compound libraries to identify new hits. nih.govnih.gov For example, a structure-based pharmacophore model was developed for SARS-CoV-2 papain-like protease inhibitors, which included features like hydrogen bond acceptors, donors, and hydrophobic regions. nih.gov Such an approach could be applied to targets of interest for this compound to discover novel ligands.
The general pharmacophoric features for benzimidazole-based inhibitors often include:
A heterocyclic core for aromatic interactions.
Hydrogen bond donor and acceptor sites on the imidazole (B134444) part of the scaffold.
Substituents that can occupy specific hydrophobic pockets in the target protein.
A linker of appropriate length and flexibility to correctly orient the key interacting moieties.
These principles provide a rational basis for the design of novel ligands based on the this compound scaffold for various therapeutic applications.
Antimicrobial Mechanisms
Benzimidazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, viruses, and parasites. Their mechanisms of action are varied and depend on the specific derivative and the target organism.
Antibacterial Activity and Mechanisms of Action
Benzimidazole-based compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. nih.govscirp.org One of the proposed mechanisms for their antibacterial action is the inhibition of bacterial DNA and protein synthesis. nih.gov Due to their structural similarity to purines, they can act as competitive inhibitors, disrupting the biosynthesis of nucleic acids and proteins in the bacterial cell wall, which in turn inhibits bacterial growth. nih.gov
Some benzimidazole derivatives have been shown to target specific bacterial enzymes. For example, molecular docking studies have suggested that dihydrofolate reductase from Staphylococcus aureus could be a target for some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. rsc.org Another potential mechanism is the inhibition of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial viability. nuph.edu.ua
The table below lists some benzimidazole derivatives and their observed antibacterial activity.
| Derivative | Target Organism(s) | Observed Activity/Mechanism | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | Various bacteria | Potent antibacterial activity | nih.gov |
| 2-substituted benzimidazole derivatives | S. aureus, E. coli | Good activity compared to standard drugs | nih.gov |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | E. coli, S. faecalis, MSSA, MRSA | Potent antibacterial activity, potential inhibition of dihydrofolate reductase | rsc.org |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones | Various bacteria | Good binding activity towards tRNA (guanine37-N1)-methyltransferase | nuph.edu.ua |
Antifungal Activity and Mechanisms of Action
The antifungal activity of benzimidazole derivatives is well-documented, particularly against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger. acs.orgnih.gov The primary mechanism of action for many antifungal azoles, including benzimidazoles, is the inhibition of ergosterol (B1671047) biosynthesis. acs.org Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Specifically, these compounds often target the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. acs.org The nitrogen atom at the 3-position of the imidazole ring is thought to bind to the heme iron in the active site of the enzyme, leading to its inhibition. acs.org The affinity of the N-1 substituent for the cytochrome protein also plays a critical role in the inhibitory efficiency. acs.org
Studies have shown that substitutions at the C-5 position of the benzimidazole ring, such as with a fluoro or chloro group, can significantly increase antifungal activity. acs.org Furthermore, the length of an alkyl chain at the N-1 position can also influence potency, with one study finding that a nine-carbon chain was optimal for activity. nih.gov
The following table provides examples of benzimidazole derivatives with notable antifungal activity.
| Derivative | Target Organism(s) | Observed Activity/Mechanism | Reference |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | C. albicans | Higher activity than fluconazole | researchgate.net |
| Benzimidazole-1,2,4-triazole derivatives | C. glabrata | Potent antifungal activity, targeting 14α-demethylase | acs.org |
| 1-Nonyl-1H-benzo[d]imidazole | C. neoformans, Candida spp. | Good antifungal activity | nih.gov |
| 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles | C. albicans | Good activity, likely via inhibition of fungal Cytochrome P450 | derpharmachemica.com |
Antiviral Activity (e.g., Flaviviruses)
Several benzimidazole and related heterocyclic compounds have been investigated for their antiviral properties, particularly against Flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV). nih.govgoogle.com The replication of these viruses relies on a number of viral enzymes that can be targeted by small molecule inhibitors.
One of the most attractive targets is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein into functional viral proteins. nih.gov Inhibition of this protease blocks viral replication. Another key target is the viral envelope (E) protein, which mediates the fusion of the viral and host cell membranes during viral entry. nih.gov Small molecules that bind to the E protein can prevent this fusion process, thereby inhibiting infection.
For example, a class of cyanohydrazones has been shown to inhibit the entry of DENV, ZIKV, and Japanese encephalitis virus (JEV) by preventing E-mediated membrane fusion. nih.gov While not benzimidazoles, these findings highlight a viable strategy for developing broad-spectrum flavivirus inhibitors. Other studies have focused on developing inhibitors that target the viral helicase, another essential enzyme for viral replication. researchgate.net
Although specific studies on the antiviral activity of this compound against Flaviviruses are not available, the benzimidazole scaffold represents a promising starting point for the design of such inhibitors, given its proven utility in targeting viral enzymes.
Antiparasitic Activity
Benzimidazole derivatives are widely used as anthelmintic agents in both human and veterinary medicine. Their mechanism of action against helminths is primarily through the inhibition of tubulin polymerization. nih.gov By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient uptake. This disruption of microtubule-dependent processes ultimately leads to the death of the parasite.
In addition to their anthelmintic properties, some benzimidazole derivatives have also shown activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. nih.gov A study on a series of 1H-benzimidazole derivatives found that most of the tested compounds were more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.gov Interestingly, while some of the 2-methoxycarbonylamino derivatives inhibited tubulin polymerization, they were not the most potent antiparasitic compounds in the series, suggesting that other mechanisms may also be at play. nih.gov
The benzimidazole scaffold has also been explored for activity against other parasites, including those that cause malaria and leishmaniasis. nih.gov For malaria, some benzimidazole derivatives have shown remarkable activity against Plasmodium falciparum, with their mechanism potentially involving the inhibition of heme detoxification. nih.gov For leishmaniasis and trypanosomiasis, potential targets include enzymes like trypanothione (B104310) reductase and L-arginine amidinohydrolase, which are crucial for the parasite's survival. nih.gov
Interactions with Biological Macromolecules
Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the direct interactions of this compound with biological macromolecules such as DNA. While the broader class of benzimidazole derivatives has been studied for their ability to interact with DNA, often through minor groove binding, specific data for the 4-methyl-5-hydroxy substituted variant is not presently available. Studies on related benzimidazole compounds have indicated potential for intercalation or groove binding, which can interfere with DNA replication and transcription processes, contributing to their observed biological activities. However, without direct experimental evidence for this compound, any such assumptions remain speculative.
Epigenetic Regulation
There is currently no available research data or literature detailing any role of this compound in epigenetic regulation. The influence of small molecules on epigenetic mechanisms, such as DNA methylation, histone modification, and non-coding RNA expression, is a growing field of study. However, investigations into the specific effects of this compound on epigenetic pathways have not been reported in the accessible scientific literature. Therefore, its capacity to modulate the activity of enzymes involved in epigenetic modifications, such as DNA methyltransferases or histone deacetylases, remains unknown.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability
The development of efficient and environmentally friendly synthetic methods for benzimidazole (B57391) derivatives is a primary focus of ongoing research. ijpsjournal.com While traditional methods like the Phillips-Ladenburg reaction are still in use, modern approaches prioritize sustainability and higher yields. researchgate.net
Key Research Areas:
Green Chemistry Approaches: Future research will increasingly focus on green synthetic routes that minimize or eliminate the use of hazardous solvents and reagents. This includes microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts. ijpsjournal.commdpi.com For instance, methods employing water as a solvent or using catalysts like erbium triflate [Er(OTf)3] under microwave irradiation have shown promise in selectively producing benzimidazole derivatives with high yields. mdpi.comnih.gov
Catalyst Development: The exploration of novel and reusable catalysts is crucial for sustainable synthesis. rasayanjournal.co.in Researchers are investigating various catalysts, including metal nanoparticles (e.g., nano-Ni(II)/Y zeolite, cobalt nanocomposites), Lewis acids, and organocatalysts, to improve reaction efficiency, selectivity, and catalyst recyclability. rasayanjournal.co.innih.govthieme-connect.com
One-Pot Syntheses: Developing one-pot, multi-component reactions (MCRs) is a significant goal. chemrxiv.org These reactions offer advantages in terms of simplicity, time-efficiency, and reduced waste generation by combining multiple reaction steps into a single procedure. chemrxiv.org
Advanced Derivatization Strategies for Specific Applications
The versatility of the benzimidazole core allows for extensive derivatization to fine-tune its properties for specific applications in medicine and materials science. eurekaselect.com
Future Directions:
Pharmacophore Hybridization: A promising strategy involves creating hybrid molecules by combining the benzimidazole scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop compounds with enhanced or dual-action therapeutic effects. For example, hybridizing benzimidazole with triazole or chalcone (B49325) moieties has shown potential for developing potent antifungal agents. mdpi.comnih.gov
Target-Specific Modifications: Derivatization efforts will be guided by a deeper understanding of structure-activity relationships (SAR). By strategically modifying substituents at various positions of the benzimidazole ring, researchers can optimize the compound's binding affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.gov
High-Throughput Screening and Lead Optimization in Medicinal Chemistry
High-throughput screening (HTS) of large compound libraries is a powerful tool for identifying novel benzimidazole derivatives with therapeutic potential. nih.govnih.gov
Key Aspects:
Library Design: The design of diverse and high-quality compound libraries is fundamental to the success of HTS campaigns. researchgate.net These libraries should encompass a wide range of structural variations of the benzimidazole scaffold.
Lead Optimization: Once a "hit" compound is identified through HTS, the process of lead optimization begins. nih.gov This involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties, while minimizing toxicity. nih.gov For instance, novel benzimidazole compounds have been designed to enhance aqueous solubility and improve their pharmacokinetic profile. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. nih.govmdpi.com
Future Trends:
Molecular Docking and Dynamics: In silico techniques like molecular docking and molecular dynamics simulations are instrumental in predicting the binding interactions between benzimidazole derivatives and their biological targets. nih.govnih.govmdpi.com These methods help in understanding the mechanism of action and guide the design of more potent and selective compounds. nih.gov
In Silico ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new chemical entities. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of development.
Structure-Based Drug Design: As more crystal structures of drug targets become available, structure-based drug design will play an even more significant role. This approach involves designing ligands that fit precisely into the binding site of a target protein, leading to highly specific inhibitors.
Discovery of Undiscovered Applications in Materials Science and Catalysis
While the primary focus has been on medicinal applications, the unique properties of benzimidazole derivatives suggest their potential in other fields. rsc.org
Emerging Areas:
Energetic Materials: Some polynitro derivatives of benzimidazole have been investigated as potential energetic materials due to their high nitrogen content and thermal stability. nih.gov
Corrosion Inhibitors: Benzimidazole derivatives have shown promise as corrosion inhibitors for various metals. rsc.org
Organic Electronics: The conjugated π-system of the benzimidazole ring makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Benzimidazole-based ligands are being explored for their use in asymmetric catalysis. rsc.orgenpress-publisher.com Metal complexes of benzimidazole derivatives have shown catalytic activity in various organic transformations, including oxidation and reduction reactions. enpress-publisher.com
Addressing Challenges in Specificity and Off-Target Interactions in Biological Systems
A critical challenge in the development of benzimidazole-based therapeutics is ensuring target specificity and minimizing off-target effects. nih.gov
Key Considerations:
Selectivity Profiling: Comprehensive selectivity profiling against a panel of related and unrelated biological targets is essential to identify and mitigate potential off-target interactions. nih.gov For example, some multi-targeted therapies, while promising, carry the risk of antagonistic effects or off-target toxicity. nih.gov
Understanding Resistance Mechanisms: In the context of infectious diseases and cancer, understanding the mechanisms by which resistance to benzimidazole-based drugs develops is crucial for designing next-generation therapies that can overcome this challenge. mdpi.com
Bioavailability and Toxicity: Overcoming issues of poor bioavailability and toxicity remains a significant hurdle in the development of small molecule drugs, including benzimidazole derivatives. nih.gov Future research will focus on optimizing drug delivery systems and modifying chemical structures to enhance bioavailability and reduce toxicity.
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-1H-benzo[d]imidazol-5-ol, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization of substituted amidines or condensation reactions. For example, substituted benzimidazoles can be prepared by refluxing precursors (e.g., amidines or aldehydes) in ethanol with catalytic sodium ethoxide at 50–60°C for 2–3 hours . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature, and catalyst loading. Yield improvements (e.g., 86–96%) are achieved through controlled stoichiometry and recrystallization (e.g., dimethylformamide for purification) .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl groups at δ 2.4 ppm and aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 551.3 [M+H]) confirm molecular weight .
- IR Spectroscopy : Absorptions at 3200–3400 cm (N–H stretch) and 1650–1700 cm (C=O or C=N stretches) validate functional groups .
Q. What purification methods are effective for isolating this compound derivatives?
Recrystallization using methanol or ethanol is standard. For polar derivatives, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional, model electron density and local kinetic energy to predict HOMO-LUMO gaps, dipole moments, and reactivity sites. These methods correlate with experimental UV-Vis spectra and redox potentials .
Q. What crystallographic techniques resolve structural ambiguities in benzimidazole derivatives?
Single-crystal X-ray diffraction (SXRD) with SHELXL software refines hydrogen-bonding networks and torsional angles. For example, graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bond patterns (e.g., R(8) motifs) to validate supramolecular interactions .
Q. How do substituents influence the biological activity of this compound derivatives?
Electron-withdrawing groups (e.g., –Cl, –NO) enhance antimicrobial activity by increasing lipophilicity and membrane penetration. Structure-activity relationship (SAR) studies show that 5-arylidene substituents improve potency against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Q. What strategies mitigate side reactions (e.g., byproduct formation) during benzimidazole synthesis?
- Temperature Control : Lowering reaction temperatures (<60°C) reduces imidazole ring decomposition.
- Catalyst Selection : Transition-metal-free conditions minimize metal-mediated side reactions (e.g., spiro-fused byproducts) .
- Protecting Groups : Temporary protection of hydroxyl groups (e.g., using acetyl) prevents unwanted oxidation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
